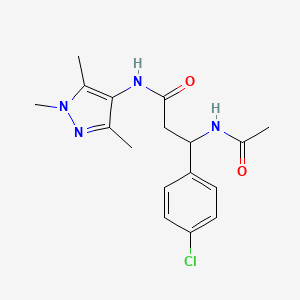
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide, also known as TACP, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). TACP has been widely studied for its potential therapeutic applications due to its anti-inflammatory and analgesic properties.
作用機序
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. This compound selectively inhibits COX-2, which is the isoform of COX that is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of prostaglandins that are necessary for the normal functioning of the body.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces inflammation by inhibiting the production of prostaglandins, which are involved in the regulation of inflammation. This compound also reduces pain by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain. This compound has been shown to reduce fever by inhibiting the production of prostaglandins that regulate body temperature.
実験室実験の利点と制限
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it reduces inflammation and pain without affecting the production of prostaglandins that are necessary for the normal functioning of the body. This compound has also been shown to have a low toxicity profile, which makes it a safe compound for use in lab experiments. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
将来の方向性
There are several future directions for the study of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide. One of the potential applications of this compound is in the treatment of inflammatory bowel disease (IBD). This compound has been shown to reduce inflammation in the colon, which makes it a potential candidate for the treatment of IBD. Another potential application of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of anticancer drugs. Further studies are needed to explore the potential applications of this compound in various disease conditions.
合成法
The synthesis of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide involves the reaction of 4-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the intermediate compound 4-chloro-N-(1,3,5-trimethylpyrazol-4-yl)aniline. The intermediate is then reacted with acetic anhydride and propionic anhydride to form the final product, this compound.
科学的研究の応用
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been studied extensively for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. This compound has also been shown to inhibit the production of nitric oxide, which is involved in inflammation and pain. This compound has been studied for its potential use in the treatment of various inflammatory conditions such as arthritis, colitis, and asthma.
特性
IUPAC Name |
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-10-17(11(2)22(4)21-10)20-16(24)9-15(19-12(3)23)13-5-7-14(18)8-6-13/h5-8,15H,9H2,1-4H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLAPVDSDJJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC(C2=CC=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
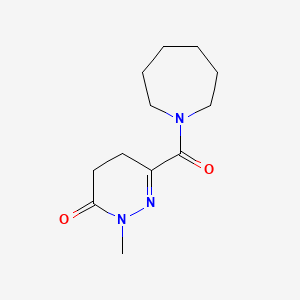

![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)
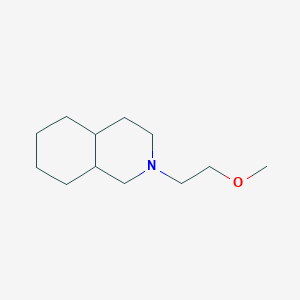
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)

![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)

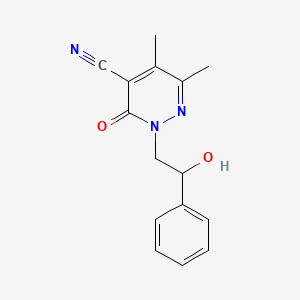
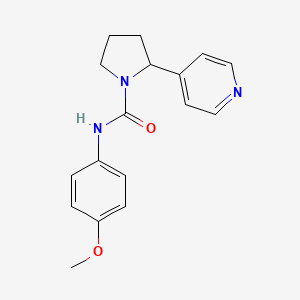
![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)

![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)